molecular formula C7H7ClO3S B1212957 4-Methoxybenzenesulfonyl chloride CAS No. 98-68-0

4-Methoxybenzenesulfonyl chloride

Cat. No. B1212957
Key on ui cas rn: 98-68-0
M. Wt: 206.65 g/mol
InChI Key: DTJVECUKADWGMO-UHFFFAOYSA-N
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Patent
US04874894

Procedure details

With stirring 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride maintaining a temperature of less than 5° C. by means of an ice-water bath. The ice-water bath was removed and the reaction mixture was allowed to warm to approximately 29° C. over approximately ninety minutes. Over approximately twenty minutes, the reaction mixture was heated to about 95° C. and maintained approximately two hours. After cooling the reaction mixture was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C. The resulting solid was collected by filtration, washed three times, each with 50.0 ml of ice water and dried to obtain 103.25 g of 4-methoxybenzenesulfonyl chloride, a pink-white solid. The nuclear magnetic resonance spectrum was in accord with the assigned structures.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)(O)[OH:2].[C:6]1([O:12][CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.P(Cl)(Cl)([Cl:16])=O>>[CH3:13][O:12][C:6]1[CH:11]=[CH:10][C:9]([S:1]([Cl:16])(=[O:5])=[O:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
46 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
29 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
WAIT
Type
WAIT
Details
Over approximately twenty minutes
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to about 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained approximately two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each with 50.0 ml of ice water and dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 103.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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